5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-30-9) is a heterocyclic small molecule (MW 229.69, C₇H₈ClN₅S) that fuses a 1,3,4-thiadiazol-2-amine core with a 4-chloro-1-ethyl-1H-pyrazole moiety at the 5-position of the pyrazole ring. It is primarily positioned as a versatile synthetic building block for medicinal chemistry and agrochemical research programs, with a typical commercial purity of 95%.

Molecular Formula C7H8ClN5S
Molecular Weight 229.69
CAS No. 1946818-30-9
Cat. No. B2701590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
CAS1946818-30-9
Molecular FormulaC7H8ClN5S
Molecular Weight229.69
Structural Identifiers
SMILESCCN1C(=C(C=N1)Cl)C2=NN=C(S2)N
InChIInChI=1S/C7H8ClN5S/c1-2-13-5(4(8)3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12)
InChIKeyPGIRTIIBAYTELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-30-9): Core Scaffold & Procurement Baseline


5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-30-9) is a heterocyclic small molecule (MW 229.69, C₇H₈ClN₅S) that fuses a 1,3,4-thiadiazol-2-amine core with a 4-chloro-1-ethyl-1H-pyrazole moiety at the 5-position of the pyrazole ring . It is primarily positioned as a versatile synthetic building block for medicinal chemistry and agrochemical research programs, with a typical commercial purity of 95% . The compound belongs to a broader class of pyrazole-thiadiazole hybrids that have demonstrated activity against kinase targets (e.g., CK2), microbial pathogens (e.g., MRSA), and cancer cell lines [1].

Why 5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine Cannot Be Casually Substituted by In-Class Analogs


Substituting this compound with a close analog—even a positional isomer such as the 3-yl variant (CAS 1946823-65-9)—is not scientifically neutral. The regiospecific attachment of the thiadiazole at the pyrazole 5-position versus the 3-position alters the vector of the 2-amino group and the electronic environment of the chloro substituent, which can critically affect target engagement, metabolic stability, and off-target profiles . Furthermore, the 1,3,4-thiadiazole scaffold itself carries a distinct ADMET signature versus alternative heterocycles (e.g., 1,2,4-thiadiazole, 1,3,4-oxadiazole), with quantifiable differences in hERG liability and CYP3A4 inhibition that cannot be assumed to translate across scaffold hops . These structural and electronic nuances demand compound-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for 5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine


Positional Isomer Differentiation: 5-yl vs. 3-yl Attachment Alters Molecular Geometry and Target Binding Potential

The target compound (5-yl attachment) places the 4-chloro substituent para to the thiadiazole linkage, whereas the positional isomer (3-yl, CAS 1946823-65-9) places it ortho, altering both the dihedral angle between rings and the electrostatic surface. While no direct head-to-head bioassay data are publicly available for this pair, this regioisomerism is known in the pyrazole-thiadiazole class to affect CK2 inhibitory potency. The 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine analog (5-yl scaffold) exhibits an IC₅₀ of 0.45 µM against CK2 [1], outperforming several known CK2 inhibitors. The 4-chloro substitution on the target compound is predicted to further enhance potency via halogen bonding and increased lipophilicity, although confirmatory data are lacking.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Class-Level hERG and CYP3A4 Liability Advantage of 1,3,4-Thiadiazole Scaffold Over Common Heterocyclic Replacements

ADMET profiling studies comparing heterocyclic scaffolds demonstrate that the 1,3,4-thiadiazole core exhibits a favorable balance of physicochemical and safety parameters relative to commonly considered replacements. Specifically, the 1,3,4-thiadiazole variant shows 18.3% hERG inhibition, compared to 27.6% for 1,2,4-thiadiazole and 41.2% for 1,3,4-oxadiazole. CYP3A4 inhibition (IC₅₀) is 45.2 µM, versus 32.7 µM for 1,2,4-thiadiazole and 18.9 µM for 1,3,4-oxadiazole . This profile suggests a lower cardiac ion-channel risk and reduced CYP-mediated drug-drug interaction potential for molecules built on the 1,3,4-thiadiazole scaffold.

ADMET Cardiotoxicity Drug-Drug Interaction

Predicted Lipophilicity-Driven Differentiation Via 4-Chloro Substitution Versus Des-Chloro and Des-Ethyl Analogs

The 4-chloro substituent on the pyrazole ring differentiates the target compound from the des-chloro analog 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1086332-24-2) and contributes to altered lipophilicity and metabolic stability. While experimental logP/logD values are not publicly reported for the target compound, the structurally related 5-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946812-69-6) demonstrates that halogen introduction at the 4-position is a validated strategy for tuning lipophilicity and target binding in this chemotype . The 1,3,4-thiadiazole class displays a LogD₇.₄ of 2.14, which is higher than the 1,2,4-triazole alternative (0.92), suggesting adequate membrane permeability .

Physicochemical Properties Lipophilicity Metabolic Stability

Antimicrobial Potential Inferred from Analog Activity: MRSA MIC of 2 µg/mL for the 5-yl Scaffold Class

The closely related analog 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL [1]. The compound also exhibited low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window. While the target compound incorporates a 4-chloro-1-ethyl substitution pattern, this class-level evidence supports the 5-yl-thiadiazole scaffold as a viable starting point for anti-MRSA lead optimization.

Antimicrobial MRSA Drug Resistance

Synthetic Tractability and Commercial Availability at 95% Purity Enables Rapid SAR Campaigns

5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is commercially available at 95% purity (CAS 1946818-30-9, Catalog CM669720) and serves as a building block for synthesizing more complex molecules, including N-functionalized derivatives and triazole hybrids . The isomer 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CAS 1946823-65-9) is also available, but the 5-yl isomer may be preferred for specific SAR explorations where the pyrazole 5-position linkage is critical for target engagement.

Chemical Biology Medicinal Chemistry Building Block

High-Impact Application Scenarios for 5-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


CK2 Kinase Inhibitor Lead Optimization Programs

The 5-yl-thiadiazole scaffold has demonstrated CK2 inhibitory activity (IC₅₀ = 0.45 µM for the 1-methyl analog), outperforming several known CK2 inhibitors [1]. The 4-chloro-1-ethyl substitution on the target compound provides additional vectors for halogen bonding and lipophilic optimization. Medicinal chemistry teams can procure this building block to derivatize the 2-amino group and explore structure-activity relationships around the kinase hinge-binding region.

Anti-MRSA Drug Discovery Leveraging Class-Validated Antimicrobial Activity

The pyrazole-thiadiazole class has demonstrated MIC values of 2 µg/mL against MRSA with low mammalian cytotoxicity [1]. The target compound's 4-chloro substituent offers a handle for further potency enhancement through electrophilic aromatic substitution or coupling reactions, making it suitable for antimicrobial lead generation campaigns targeting drug-resistant Gram-positive pathogens.

ADMET-Guided Scaffold Hopping with Reduced Cardiotoxicity Risk

Compared to alternative heterocyclic scaffolds, the 1,3,4-thiadiazole core exhibits 18.3% hERG inhibition versus 41.2% for oxadiazole and 27.6% for 1,2,4-thiadiazole, along with weaker CYP3A4 inhibition (IC₅₀ 45.2 µM) . Drug discovery programs seeking to replace high-risk cores while maintaining target potency can use this compound as a starting point for scaffold-based ADMET optimization.

Diversifiable Synthetic Intermediate for Parallel Library Synthesis

With a free 2-amino group on the thiadiazole ring and a chloro substituent on the pyrazole, the compound is primed for parallel derivatization via amide coupling, reductive amination, or nucleophilic aromatic substitution. The 95% commercial purity and availability of both 5-yl and 3-yl isomers enable systematic exploration of regioisomer-dependent biological activity in library format.

Quote Request

Request a Quote for 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.